(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a piperazine ring, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that facilitate electrophilic or nucleophilic substitution.
Attachment of the Piperazine Ring: Piperazine can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperazine moiety.
Boronic Acid Formation: The boronic acid group is typically introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, depending on the conditions and reagents used.
Substitution: The piperazine and trifluoromethyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated solvents and bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often used in substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced pyridine derivatives or trifluoromethylated compounds.
Substitution: Various substituted pyridine or piperazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
This compound is explored for its potential as a biochemical probe. The piperazine ring can interact with biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its unique structure allows for the design of novel drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its reactivity and stability make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and piperazine moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions facilitate the compound’s binding to enzymes, receptors, and other biological macromolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid: Lacks the piperazine ring, affecting its binding properties and applications.
(6-(Piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, altering its chemical and physical properties.
Uniqueness
The presence of both the piperazine ring and the trifluoromethyl group in (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid imparts unique chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperazine ring provides additional sites for interaction with biological targets.
This combination of features makes this compound a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[6-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3N3O2/c12-10(13,14)8-5-7(11(18)19)6-16-9(8)17-3-1-15-2-4-17/h5-6,15,18-19H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOGPHVHMMYKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCNCC2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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